![molecular formula C19H14ClNO2 B2509155 naphtho[2,1-b]furan-1(2H)-one O-(4-chlorobenzyl)oxime CAS No. 338415-17-1](/img/structure/B2509155.png)
naphtho[2,1-b]furan-1(2H)-one O-(4-chlorobenzyl)oxime
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Overview
Description
Naphthofuran derivatives are a class of organic compounds that have attracted attention due to their diverse pharmacological properties . They are considered potential organic semiconductor materials for optoelectronic applications due to their low cost, high stability, and earth abundance .
Synthesis Analysis
The synthesis of naphthofuran derivatives often involves the coupling of 2-hydroxy-1,4-naphthoquinones with other compounds . For example, a reverse hydrogenolysis process has been developed for two-site coupling of 2-hydroxy-1,4-naphthoquinones with olefins to produce naphthofuran diones .
Molecular Structure Analysis
The molecular structure of naphthofuran derivatives can be analyzed using various spectroscopic techniques, including IR, 1H- and 13C-NMR, as well as MS spectroscopy .
Chemical Reactions Analysis
Naphthofuran derivatives can undergo various chemical reactions. For instance, they can interact with sulfur via the Gewald reaction to produce amino-cyano-thienyl naphthofurans . They can also react with benzene diazonium chloride to afford phenylazo-vinyl-malononitrile derivatives .
Physical And Chemical Properties Analysis
The physical and chemical properties of naphthofuran derivatives can be influenced by their specific structure. For instance, the band gaps of naphthofuran derivatives can be engineered for desirable optoelectronic applications via derivatives designing .
Scientific Research Applications
Drug Discovery and Medicinal Chemistry
The naphtho[2,1-b]furan-1-imine scaffold serves as a promising starting point for drug development. Researchers have explored its derivatives for their antitumor properties, cytotoxic activity against cancer cells (such as KB cells), and antiviral effects against viruses like the Japanese encephalitis virus. Additionally, this compound has shown inhibitory effects on human keratinocyte hyperproliferation .
Green Chemistry and Sustainable Synthesis
The synthesis of naphtho[2,1-b]furan-1-imine derivatives via visible-light-mediated [3+2] cycloaddition reactions represents an environmentally friendly approach. This protocol demonstrates excellent regioselectivity, functional group tolerance, and remarkable yields. By utilizing this green and efficient method, researchers can expand the structural diversity of naphtho[2,1-b]furan-4,9-diones and dihydronaphtho[2,1-b]furan-4,9-diones, potentially leading to novel drug candidates .
Materials Science and Optoelectronics
Naphtho[2,1-b]furan-1-imine derivatives exhibit interesting optical properties. For instance, a newly designed intermediate displays strong green emission in solution (505-516 nm) and significant red-shifted emission (625-640 nm) in the solid state due to intense π-π stacking. These characteristics make it a potential candidate for optoelectronic applications .
Photocatalysis and Photochemical Reactions
Researchers have explored visible-light photocatalysis using naphtho[2,1-b]furan-1-imine derivatives. These compounds can participate in [3+2] cycloaddition reactions under photochemical conditions, providing a versatile platform for designing novel organic transformations and functional materials .
Synthetic Chemistry and Molecular Design
The one-step regioselective synthesis of naphthofurans and benzofurans from naphtho[2,1-b]furan-1-imine demonstrates broad substrate scope and moderate to excellent yields. This straightforward protocol allows the incorporation of cyclic and acyclic groups, making it valuable for synthetic chemistry and molecular design .
Biological Studies and Mechanism Investigations
Further studies are needed to explore the biological mechanisms underlying the observed activities of naphtho[2,1-b]furan-1-imine derivatives. Investigating their interactions with cellular targets, pathways, and receptors can provide insights into their potential therapeutic applications .
Mechanism of Action
Future Directions
properties
IUPAC Name |
(E)-N-[(4-chlorophenyl)methoxy]benzo[e][1]benzofuran-1-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClNO2/c20-15-8-5-13(6-9-15)11-23-21-17-12-22-18-10-7-14-3-1-2-4-16(14)19(17)18/h1-10H,11-12H2/b21-17- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWOALHDEMATNIH-FXBPSFAMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NOCC2=CC=C(C=C2)Cl)C3=C(O1)C=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1/C(=N/OCC2=CC=C(C=C2)Cl)/C3=C(O1)C=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
naphtho[2,1-b]furan-1(2H)-one O-(4-chlorobenzyl)oxime |
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